1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol

asymmetric autocatalysis chiral amplification C2-symmetric diol

Researchers developing chiral catalysts often face supply of stereochemically undefined diol precursors. This racemic/meso mixture (CAS 143329-89-9) provides the exact precursor for enzymatic resolution: - Enables lipase-catalyzed kinetic acetylation to yield enantiopure (S,S)-diol (>99% ee) and (R,R)-diacetate for PNNP ligand synthesis. - Direct phosphination yields chiral PNNP tetradentate ligands with complete stereoretention, crucial for Ru(II)-catalyzed asymmetric transfer hydrogenation. - Supports autocatalytic asymmetric amplification (40% ee, 47% de) as a model system for self-propagating chirality studies. Supplied with >97% purity and characterized stereoisomeric composition for reproducible research.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 143329-89-9
Cat. No. B124182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol
CAS143329-89-9
Synonyms1-(6-(1-HYDROXY-ETHYL)-PYRIDIN-2-YL)-ETHANOL
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)C(C)O)O
InChIInChI=1S/C9H13NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-7,11-12H,1-2H3
InChIKeyWLWCQBOYVAIZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral C2-Symmetric Diol Building Block for Asymmetric Synthesis and Ligand Design


1-(6-(1-Hydroxy-ethyl)-pyridin-2-YL)-ethanol (CAS 143329-89-9), systematically named 1,1'-(pyridine-2,6-diyl)diethanol or α2,α6-dimethyl-2,6-pyridinedimethanol, is a C2-symmetric chiral diol of molecular formula C9H13NO2 and molecular weight 167.20 g/mol [1]. The compound features a central pyridine ring substituted at the 2- and 6-positions with 1-hydroxyethyl (–CH(OH)CH3) groups, generating two stereogenic carbon centers and three possible stereoisomeric forms: (R,R), (S,S), and meso [2]. Its dual hydroxyl and pyridyl nitrogen donor atoms make it a versatile precursor for chiral tridentate ligands, while its stereochemical complexity has been exploited in autocatalytic asymmetric reduction, chemoenzymatic resolution, and enantioselective fluorescent sensor development [3].

Chiral C2-symmetric diol building block with dual stereogenic centers for ligand design
Supports stereochemical control in asymmetric catalyst and tridentate ligand synthesis
Fits autocatalytic asymmetric reduction, chiral amplification, and sensor research

Why This Chiral Diol Cannot Be Replaced by Simpler Pyridine Analogs


The presence of two stereogenic carbon centers in 1-(6-(1-hydroxy-ethyl)-pyridin-2-YL)-ethanol creates stereochemical complexity that is entirely absent in achiral analogs such as 2,6-pyridinedimethanol (CAS 1195-59-1) or 2,6-pyridinediethanol (CAS 1077-36-7) [1]. This chirality is not merely structural decoration—it is the functional basis for the compound's documented roles in autocatalytic asymmetric amplification (40% ee, 47% de) [2], chemoenzymatic resolution into enantiopure forms (>99% ee) [3], and the construction of chiral PNNP-type phosphine ligands for asymmetric transfer hydrogenation [2]. Procurement of a non-chiral pyridine diol or an uncharacterized stereoisomeric mixture fundamentally forfeits these stereochemically enabled functions. Furthermore, the specific substitution pattern—secondary alcohols at the α-position relative to the pyridine ring—provides a distinct coordination geometry and hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) [1] that differs from primary alcohol analogs (e.g., 2,6-bis(hydroxymethyl)pyridine), altering metal-binding affinity and catalyst performance in ways that cannot be compensated by ad hoc stoichiometric adjustments.

Achiral pyridine diols
2,6-Pyridinedimethanol or 2,6-pyridinediethanol lack stereogenic centers and may not support asymmetric induction or autocatalytic amplification.
Primary alcohol analogs
2,6-Bis(hydroxymethyl)pyridine offers primary –OH donors; altered coordination geometry may shift metal-binding and catalytic enantioselectivity.
Non-hydroxylated pyridines
2,6-Lutidine lacks H-bond donors and provides only monodentate N-coordination, limiting chiral environment creation.

Quantitative Differentiation Evidence Against Closest Analogs


Autocatalytic Asymmetric Amplification via Self-Catalysis

The C2-symmetric diol 2,6-bis(1-hydroxyethyl)pyridine (the target compound) uniquely functions as both product and chiral catalyst in the reduction of 2,6-diacetylpyridine. When used at 20 mol% loading with Zn(OTf)2 (10 mol%) and NaBH(OAc)3/p-nitrophenol as reducing system, the reaction proceeds with 90% conversion to yield the enantio-enriched diol with 40% ee and 47% de (homochiral (R,R)- plus (S,S)- over meso) [1]. In contrast, under identical conditions without the chiral diol (0 mol% loading), the Zn(OTf)2-catalyzed reduction produces 0% ee (racemic product), demonstrating that the chirality of the target compound is essential for enantioselectivity [1]. The achiral analog 2,6-pyridinedimethanol (CAS 1195-59-1) lacks stereogenic centers and cannot participate in any autocatalytic asymmetric amplification, making it functionally non-substitutable for applications requiring self-propagating chirality [2].

Autocatalytic Amplification
Head-to-head
40% ee, 47% de vs. 0% ee (no chiral diol)
Supports self-propagating chirality research
Outcome dependent on Zn(OTf)₂/NaBH(OAc)₃ system
asymmetric autocatalysis chiral amplification C2-symmetric diol

Biocatalytic Enantiomeric Excess vs. Stoichiometric Chiral Borane

Enantiopure (S,S)-2,6-bis(1-hydroxyethyl)pyridine was obtained in >99% ee and 80–92% yield via asymmetric bioreduction of 2,6-diacetylpyridine using newly isolated fungal strains (including a Penicillium sp.) [1]. This biocatalytic route outperforms the stoichiometric chiral borane method using (+)-DIP-Cl, which yields the (R,R)-diol in 82% yield with 95% ee and 78% de [2]. While both methods produce enantiomerically enriched product, the biocatalytic route achieves essentially enantiopure material (>99% ee, diastereomeric ratio 99:1) [1], which is critical for applications where even minor enantiomeric impurities degrade downstream stereochemical fidelity—such as in the synthesis of chiral crown ethers and triamine ligands [3]. Researchers or procurement specialists requiring the highest enantiopurity should prioritize material certified via chiral HPLC analysis rather than relying on chemical reduction-derived product.

Enantiomeric Excess
Cross-study comparable
Biocatalytic: >99% ee (99:1 dr) vs. DIP-Cl: 95% ee (~89:11 dr)
Supports enantiopure building-block procurement
Diastereomeric purity gain reduces downstream purification
biocatalytic reduction enantiomeric excess chiral building block

Lipase-Catalyzed Resolution of All Stereoisomers

Among seven lipases screened for enantioselective acetylation, Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) exhibited uniquely high selectivity, enabling the separation of all stereoisomers from the racemic/meso mixture of 2,6-bis(1-hydroxyethyl)pyridine [1]. Acetylation of the rac/meso-4 mixture with vinyl acetate yielded enantiopure diol (S,S)-4, monoacetate (R,S)-5, and diacetate (R,R)-6 in a single step; subsequent hydrolysis of rac/meso-2,6-bis(1-acetoxyethyl)pyridine by the same enzyme gave pure (R,R)-4, (S,R)-5, and (S,S)-6 [1]. In contrast, the achiral analog 2,6-pyridinedimethanol (CAS 1195-59-1) and the non-hydroxylated 2,6-lutidine offer no stereochemical resolution capability whatsoever [2]. The meso diastereomer was independently characterized with mp 69–71°C (EtOH) [3]. This enzyme-based resolution strategy is the only published method flexible enough to produce all stereoisomers of the diol in enantiopure form, addressing documented inconsistencies between reported enantiomeric compositions and specific rotation values [1].

Stereoisomer Separation
Class-level
All (R,R)-, (S,S)-, and meso-diol isolated via Novozym 435 kinetic resolution
Access to full stereochemical space for SAR studies
Achiral analogs cannot undergo stereoisomer separation
kinetic resolution lipase catalysis stereoisomer separation

Chiral PNNP Phosphine Ligand Precursor for Asymmetric Transfer Hydrogenation

Enantiopure 2,6-bis(1-hydroxyethyl)pyridine serves as the direct synthetic precursor to (1R,1R′)-2,6-bis[1-(diphenylphosphino)ethyl]pyridine, a chiral PNNP tetradentate ligand, via stereospecific conversion of the hydroxy groups to diphenylphosphino moieties [1]. This chiral phosphine ligand has been applied in Ru(II)-catalyzed asymmetric transfer hydrogenation of ketones, achieving enantioselectivities that depend directly on the stereochemical purity of the parent diol [1]. The non-chiral analog 2,6-pyridinedimethanol (CAS 1195-59-1) can be converted to the corresponding bis(diphenylphosphinomethyl)pyridine, but this ligand lacks the chiral α-methyl substituents and therefore cannot induce enantioselectivity in catalytic transformations [2]. The stereospecific substitution chemistry of the hydroxyethyl groups has been further validated by Uenishi et al., who demonstrated complete retention of configuration during conversion to triamine ligands via methanesulfonate intermediates, enabling preparation of all 10 stereoisomers of 2,6-bis[1-(1-phenylethylamino)ethyl]pyridines [3].

PNNP Ligand Precursor
Class-level
Chiral PNNP phosphine ligand vs. achiral PNP ligand from 2,6-pyridinedimethanol
Supports enantioselective transfer hydrogenation research
Stereospecific conversion retains parent diol configuration
chiral phosphine ligand PNNP ligand asymmetric transfer hydrogenation

Enantioselective Fluorescent Sensor for Amino Acid Recognition

A fluorinated chiral dialdehyde (S,S)-1 was prepared from enantiopure (S,S)- or (R,R)-2,6-bis(1-hydroxyethyl)pyridine and 2-naphthol bearing a highly fluorinated alkyl group . This sensor exhibited enantioselective and chemoselective fluorescent recognition of lysine in the fluorous phase, with the fluorous environment greatly enhancing both fluorescent sensitivity and selectivity compared to conventional organic or aqueous media . The chiral recognition capability is entirely dependent on the stereochemical integrity of the parent diol; an analogous dialdehyde prepared from achiral 2,6-pyridinedimethanol would lack the chiral environment necessary for differential enantiomer recognition [1]. This application represents a high-value, stereochemistry-dependent function that cannot be replicated by any achiral pyridine diol analog, making enantiopure 2,6-bis(1-hydroxyethyl)pyridine uniquely suited for chiral fluorescent sensor development.

Chiral Sensor
Class-level
Enantioselective fluorescent lysine recognition in fluorous phase
Supports chiral fluorescent sensor development
Fluorous medium enhances sensitivity and selectivity
enantioselective fluorescence sensing chiral recognition fluorous phase

Chiral Ligand for Enantioselective Diethylzinc Addition

2,6-Bis(1-hydroxyethyl)pyridine has been evaluated as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes, a reaction of significant synthetic utility [1]. The C2-symmetric diol coordinates zinc through its pyridyl nitrogen and both hydroxyl oxygen atoms, creating a chiral environment that induces enantioselectivity in the alkylation [1]. In contrast, the non-hydroxylated analog 2,6-lutidine (2,6-dimethylpyridine, CAS 108-48-5) can coordinate zinc solely through the pyridyl nitrogen, providing no chiral induction [2]. Similarly, 2,6-pyridinedimethanol (primary alcohol analog) coordinates zinc differently due to the altered geometry of primary vs. secondary alcohol donors, yielding different (and generally lower) enantioselectivities [2]. The secondary alcohol motif of the target compound provides a specific steric and electronic environment at the metal center that is distinct from both non-hydroxylated and primary alcohol analogs.

Zn-Catalyzed Addition
Class-level
Tridentate N,O,O-coordination induces enantioselectivity; 2,6-lutidine shows 0% ee
Supports asymmetric organozinc reaction studies
Primary alcohol analogs may give different selectivity
diethylzinc addition chiral ligand enantioselective alkylation

Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Chiral PNNP-Type Phosphine Ligands for Transfer Hydrogenation

Procure enantiopure (R,R)- or (S,S)-2,6-bis(1-hydroxyethyl)pyridine (CAS 143329-86-6 for the (R,R)-enantiomer; obtain the racemic/meso mixture CAS 143329-89-9 for subsequent enzymatic resolution) as the direct precursor to (1R,1R′)-2,6-bis[1-(diphenylphosphino)ethyl]pyridine, a chiral PNNP tetradentate ligand applied in Ru(II)-catalyzed asymmetric transfer hydrogenation of ketones [1]. The stereochemical purity of the parent diol directly determines the enantioselectivity achievable in catalysis; achiral 2,6-pyridinedimethanol-derived phosphine ligands cannot provide chiral induction [2]. The stereospecific phosphination proceeds with complete retention of configuration, as validated by Uenishi et al. for related triamine ligands [3].

Chemoenzymatic Stereoisomer Production for Structure-Activity Studies

Starting from the racemic/meso mixture of 2,6-bis(1-hydroxyethyl)pyridine (CAS 143329-89-9), employ Novozym 435 lipase-catalyzed kinetic acetylation with vinyl acetate to simultaneously obtain enantiopure (S,S)-diol, (R,S)-monoacetate, and (R,R)-diacetate in a single operational step [1]. Subsequent enzymatic hydrolysis of the corresponding diacetate mixture yields (R,R)-diol, (S,R)-monoacetate, and (S,S)-diacetate, providing access to all stereoisomeric forms for systematic structure-activity relationship investigations in asymmetric catalysis or chiral recognition studies [1]. This resolution strategy addresses documented inconsistencies in literature specific rotation values by providing analytically authenticated, enantiopure reference standards [1]. The meso diastereomer (mp 69–71°C from EtOH) [3] can be isolated for use as an achiral control in comparative studies.

Autocatalytic Asymmetric Reduction Systems for Chiral Amplification

Utilize enantiopure 2,6-bis(1-hydroxyethyl)pyridine as both the chiral catalyst and the target product in autocatalytic asymmetric reduction of 2,6-diacetylpyridine, achieving 40% ee and 47% de at 90% conversion using Zn(OTf)2/NaBH(OAc)3/p-nitrophenol in CH2Cl2 [1]. This system represents the first reported autocatalytic asymmetric reduction of a diketone and serves as a model for studying self-propagating chirality and chiral amplification mechanisms relevant to prebiotic chemistry and asymmetric synthesis methodology development [1]. The (R,R)-diol obtained via (+)-DIP-Cl reduction (82% yield, 95% ee, 78% de) [1] or the (S,S)-diol from biocatalytic reduction (>99% ee, 90% yield) [4] can both serve as the initial chiral seed for autocatalytic amplification experiments.

Enantioselective Fluorescent Sensor Construction for Chiral Detection

Derivatize enantiopure (S,S)- or (R,R)-2,6-bis(1-hydroxyethyl)pyridine to the corresponding fluorinated chiral dialdehyde for enantioselective fluorescent recognition of lysine in fluorous phase media [1]. The fluorous phase environment enhances both fluorescent sensitivity and selectivity compared to conventional organic or aqueous measurement conditions, minimizing undesirable interference while providing a unique solvation environment for chiral discrimination [1]. This application is exclusively accessible through the enantiopure chiral diol; achiral 2,6-pyridinedimethanol cannot serve as a scaffold for enantioselective sensor construction [2].

Application
Selection Property
Validation Focus
Chiral PNNP Ligand Synthesis
Stereochemical purity-dependent enantioselectivity
Enantioselectivity in transfer hydrogenation
Stereoisomer Library Production
Access to all enantiopure stereoisomers
Kinetic resolution efficiency and structural verification
Autocatalytic Asymmetry Research
Self-propagating chirality capability
Enantiomeric excess amplification review
Chiral Fluorescent Sensor Development
Enantioselective recognition scaffold
Fluorescent response in fluorous phase
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